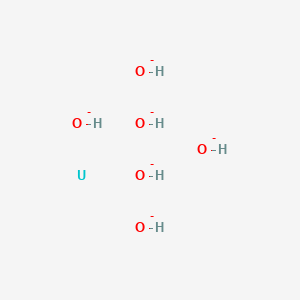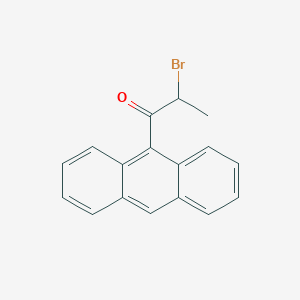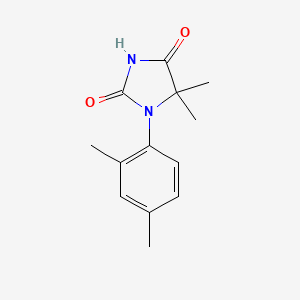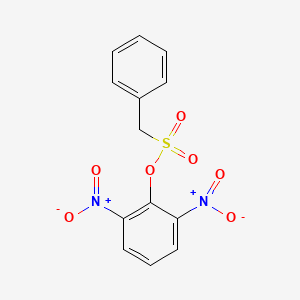
2,6-Dinitrophenyl phenylmethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dinitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,6-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the sulfonate group. The reaction conditions often require a non-aqueous environment to prevent the formation of undesired pyridinium salts .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials . The reaction is typically carried out under mild conditions to ensure high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines and alcohols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones and other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonate esters and sulfonamides.
Reduction: The major products are amino derivatives of the original compound.
Oxidation: The major products are quinones and other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a probe in drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dinitrophenyl phenylmethanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The nitro groups on the phenyl ring also contribute to its reactivity by stabilizing the transition state during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenyl phenylmethanesulfonate: Similar in structure but with nitro groups at different positions.
2,6-Dinitrophenyl benzoate: Similar in structure but with a benzoate ester group instead of a sulfonate ester.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of a sulfonate ester.
Uniqueness
2,6-Dinitrophenyl phenylmethanesulfonate is unique due to the specific positioning of the nitro groups and the presence of the sulfonate ester group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
56620-20-3 |
|---|---|
Molekularformel |
C13H10N2O7S |
Molekulargewicht |
338.29 g/mol |
IUPAC-Name |
(2,6-dinitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H10N2O7S/c16-14(17)11-7-4-8-12(15(18)19)13(11)22-23(20,21)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI-Schlüssel |
PDTVWFWYDVANGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


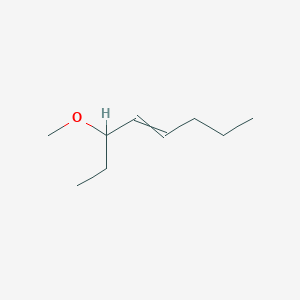
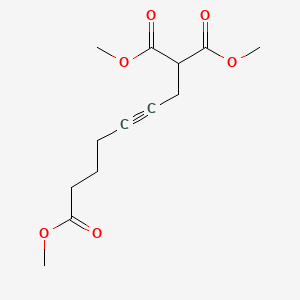
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
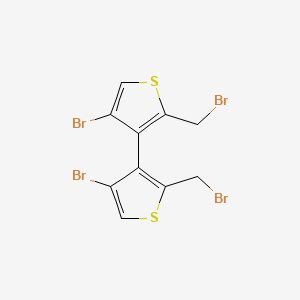
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
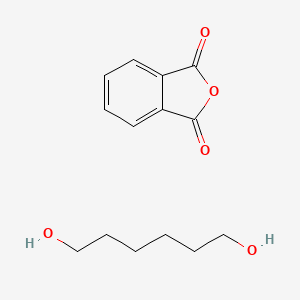
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
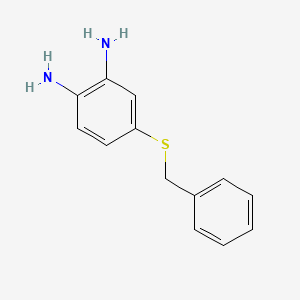
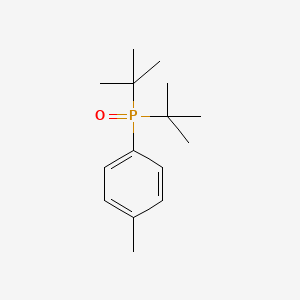

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
